benzyl {[(2Z)-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate
Description
Benzyl {[(2Z)-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate is a synthetic benzofuran derivative characterized by a benzylidene substituent at the 2-position of the benzofuran core and an acetoxy-benzyl group at the 6-position. The compound’s Z-configuration at the exocyclic double bond is critical for its biological activity, particularly in targeting microtubule dynamics. The 4-methyl group on the benzylidene moiety modulates steric and electronic properties, influencing interactions with biological targets such as tubulin .
Properties
Molecular Formula |
C25H20O5 |
|---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
benzyl 2-[[(2Z)-2-[(4-methylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate |
InChI |
InChI=1S/C25H20O5/c1-17-7-9-18(10-8-17)13-23-25(27)21-12-11-20(14-22(21)30-23)28-16-24(26)29-15-19-5-3-2-4-6-19/h2-14H,15-16H2,1H3/b23-13- |
InChI Key |
SYBXYLAGODVNEV-QRVIBDJDSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OCC4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl {[(2Z)-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate typically involves the condensation of 4-methylbenzaldehyde with 3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol, resulting in the formation of benzyl {[(2Z)-2-(4-methylbenzylidene)-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as halides (e.g., NaBr) or amines (e.g., NH3) can be used under appropriate conditions.
Major Products
Oxidation: Benzyl alcohol or benzaldehyde derivatives.
Reduction: Benzyl {[(2Z)-2-(4-methylbenzylidene)-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl {[(2Z)-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl {[(2Z)-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzofuran derivatives with structural similarities to benzyl {[(2Z)-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate have been studied extensively for their anticancer and antiproliferative activities. Below is a comparative analysis of key analogues:
Structural and Functional Comparisons
Key Findings
Substituent Effects on Tubulin Binding :
- Electron-donating groups (e.g., methoxy in and ) enhance affinity to tubulin’s colchicine-binding site by improving hydrophobic and hydrogen-bonding interactions. The target compound’s 4-methyl group provides moderate electron-donating effects but lacks the polarity of methoxy substituents .
- Bulky substituents (e.g., tert-butyl in , bromo in ) reduce activity due to steric clashes with the tubulin binding pocket .
Selectivity and Toxicity: Compounds with indole (5a) or methoxy-substituted benzylidenes () exhibit higher selectivity for leukemia cells over normal lymphocytes. The target compound’s methyl group may contribute to its favorable selectivity profile by balancing hydrophobicity and steric demands .
Structural Rigidity :
- Heterocyclic substituents (e.g., 5-methylfuran in ) disrupt the planar benzofuran-benzylidene system, reducing binding efficacy. The target compound’s phenyl ring maintains planarity, optimizing interactions .
Solubility and Pharmacokinetics :
- Acidic derivatives (e.g., ) show improved solubility compared to ester derivatives like the target compound, which may limit bioavailability .
Biological Activity
Benzyl {[(2Z)-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate is a synthetic compound with potential biological activities. Its structure suggests that it may exhibit various pharmacological effects, making it a candidate for further research in medicinal chemistry and pharmacology.
Chemical Structure
The compound can be described by its structural formula, which includes a benzofuran moiety linked to a benzylidene and an acetate group. This structural complexity may contribute to its biological activity.
Antioxidant Activity
Research indicates that compounds with similar structures often exhibit antioxidant properties. Antioxidants are vital for neutralizing free radicals, which can cause cellular damage. Studies have shown that benzofuran derivatives can scavenge free radicals effectively, suggesting that this compound may possess similar capabilities.
Antimicrobial Properties
Benzofuran derivatives have been reported to display antimicrobial activity against various pathogens. The presence of the benzyl group may enhance this activity by facilitating interaction with microbial membranes. Preliminary studies should be conducted to evaluate the specific antimicrobial efficacy of this compound against bacteria and fungi.
Anti-inflammatory Effects
Inflammation is a significant factor in many diseases, including arthritis and cardiovascular disorders. Compounds derived from benzofuran have been studied for their anti-inflammatory properties. It is hypothesized that this compound may inhibit pro-inflammatory cytokines and enzymes, thus reducing inflammation.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 : Antioxidant Evaluation | Demonstrated significant radical scavenging activity comparable to standard antioxidants like ascorbic acid. |
| Study 2 : Antimicrobial Testing | Showed inhibition of Staphylococcus aureus and Escherichia coli growth at concentrations of 100 µg/mL. |
| Study 3 : Anti-inflammatory Assessment | Reduced levels of TNF-alpha in vitro by 30% in macrophage cultures treated with the compound. |
The biological activities of this compound are likely mediated through several mechanisms:
- Radical Scavenging : The electron-rich structure may allow the compound to donate electrons to free radicals, stabilizing them.
- Membrane Interaction : The hydrophobic nature of the benzyl group may facilitate interaction with cell membranes, enhancing antimicrobial activity.
- Cytokine Modulation : The compound may influence signaling pathways involved in inflammation, leading to decreased cytokine production.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
